Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Chiral Chromatography Enantiomeric Resolution Chiral Stationary Phases

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic, 9-fluorenylmethoxycarbonyl (Fmoc)-protected oligoproline tetramer composed of four racemic proline (DL-Pro) residues. This compound functions as a protected peptide building block for solid-phase peptide synthesis (SPPS) and serves as a precursor for the preparation of chiral stationary phases (CSPs) via solution-phase synthesis.

Molecular Formula C35H40N4O7
Molecular Weight 628.7 g/mol
Cat. No. B12116395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
Molecular FormulaC35H40N4O7
Molecular Weight628.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
InChIInChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)
InChIKeyXRZYEHJQJDKNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: Technical Specifications and Procurement Baseline


Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic, 9-fluorenylmethoxycarbonyl (Fmoc)-protected oligoproline tetramer composed of four racemic proline (DL-Pro) residues. This compound functions as a protected peptide building block for solid-phase peptide synthesis (SPPS) and serves as a precursor for the preparation of chiral stationary phases (CSPs) via solution-phase synthesis [1]. The Fmoc group provides base-labile N-terminal protection, while the tetrameric polyproline sequence confers a rigid, extended polyproline II (PPII) helical conformation distinct from shorter oligomers [2].

Technical Barriers to Substituting Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH with Generic Oligoprolines


Substitution of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH with shorter oligoproline analogs (e.g., tri- or pentaproline) or alternative protecting groups (e.g., Boc) is not straightforward due to length-dependent and stereochemistry-dependent properties. The tetrameric length is critical for achieving a balance between chromatographic performance and synthetic practicality; while triproline CSPs show limited resolution, tetraproline CSPs demonstrate broad enantioselectivity across 53 test analytes [1]. The DL-stereochemistry further introduces structural heterogeneity that can modulate self-assembly and chiral recognition compared to all-L or all-D analogs [2]. Finally, the Fmoc group is essential for the solution-phase synthesis route that yields multigram quantities with good batch reproducibility, a process not directly transferable to Boc-protected or solid-phase synthesized variants [3].

Quantitative Differentiation of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH from Oligoproline Analogs


Tetraproline CSPs Exhibit Broad Enantioselectivity Comparable to Whelk O2

A tetraproline-based chiral stationary phase resolved 31 out of 53 test analytes, a performance level comparable to the commercial Whelk O2 column [1]. This broad selectivity is a key differentiator from shorter proline oligomers.

Chiral Chromatography Enantiomeric Resolution Chiral Stationary Phases

Solution-Phase Synthesized Tetraproline CSPs Match Solid-Phase Counterparts in Resolution

Chromatographic performance of solution-phase synthesized tetraproline CSPs was statistically comparable to that of CSPs prepared by stepwise solid-phase synthesis when resolving 53 model analytes [1]. This demonstrates that the solution-phase route does not compromise enantioselectivity while offering advantages in scalability.

Peptide Synthesis Chiral Stationary Phases Batch Reproducibility

Tetraproline CSPs Effectively Resolve Specific Heterocyclic Analytes via Hydrogen Bonding

A tetraproline-immobilized chiral column resolved most 4-aryl-1,4-dihydropyridines and 4-aryl-tetrahydropyrimidines, with 4-aryl-2-oxo-tetrahydropyrimidines (without sulfur) being resolved more efficiently than their 2-thioxo analogs [1]. This demonstrates a specific hydrogen-bonding based recognition mechanism.

Enantiomeric Separation Chiral Stationary Phases Hydrogen Bonding Interactions

Oligoproline Length-Dependent Self-Assembly of Chromophore Conjugates

Elongating the oligoproline chain beyond nine residues or introducing stereochemical 'errors' significantly lowered self-assembly efficacy of perylene monoimide (PMI) conjugates in both solution and solid state [1]. This underscores the importance of precise oligomer length and stereochemistry.

Supramolecular Chemistry Self-Assembly Peptide-Chromophore Conjugates

Recommended Applications of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH Based on Quantitative Evidence


Preparative-Scale Synthesis of Broad-Spectrum Chiral Stationary Phases

Researchers requiring gram-to-multigram quantities of a CSP with broad enantioselectivity should utilize solution-phase synthesized Fmoc-tetraproline. The demonstrated comparable resolution to solid-phase synthesized CSPs and broad resolution of 31/53 analytes [1] makes this route cost-effective and scalable for industrial chiral chromatography column packing.

Method Development for Resolving Heterocyclic Chiral Analytes

Analytical chemists developing HPLC methods for 4-aryl-1,4-dihydropyridines or 4-aryl-tetrahydropyrimidines can leverage the hydrogen-bonding based resolution observed on tetraproline CSPs [2]. The differential resolution of oxo- versus thioxo-analogs provides a predictable framework for method optimization.

Building Block for Length-Defined Oligoproline Scaffolds in Supramolecular Materials

Materials scientists designing peptide-chromophore conjugates with tunable self-assembly should consider Fmoc-tetraproline as a mid-length scaffold. Class-level evidence indicates that oligoproline length critically influences supramolecular morphology [3]; the tetrameric length may balance rigidity and assembly efficacy.

Control for Comparative Studies of Proline Oligomer Length and Stereochemistry

Researchers investigating the effect of oligoproline length or stereochemistry on biological or material properties can employ Fmoc-DL-Pro tetramer as a defined-length, racemic control. Its well-characterized solution-phase synthesis [4] ensures batch-to-batch consistency for reproducible comparative studies.

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